molecular formula C11H16O3 B14641608 (1,2,2-Trimethoxyethyl)benzene CAS No. 54845-42-0

(1,2,2-Trimethoxyethyl)benzene

Cat. No.: B14641608
CAS No.: 54845-42-0
M. Wt: 196.24 g/mol
InChI Key: UDAWBGDTYWEDKT-UHFFFAOYSA-N
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Description

(1,2,2-Trimethoxyethyl)benzene: is an organic compound characterized by a benzene ring substituted with a 1,2,2-trimethoxyethyl group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2-Trimethoxyethyl)benzene typically involves the reaction of benzene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1,2,2-trimethoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as mixing, reaction, separation, and purification. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,2,2-Trimethoxyethyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1,2,2-Trimethoxyethyl)benzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. They may serve as lead compounds in the development of new drugs and therapeutic agents .

Industry: The compound is used in the production of specialty chemicals, including fragrances and flavorings. Its aromatic properties make it suitable for use in the formulation of perfumes and other scented products .

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of (1,2,2-Trimethoxyethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic ring and methoxy groups can participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Anisole is a simpler aromatic compound with a single methoxy group attached to the benzene ring.

    Veratrole (1,2-Dimethoxybenzene): Veratrole has two methoxy groups attached to the benzene ring.

    Guaiacol (2-Methoxyphenol): Guaiacol contains a methoxy group and a hydroxyl group attached to the benzene ring.

Uniqueness: (1,2,2-Trimethoxyethyl)benzene is unique due to its three methoxy groups and the ethyl linkage to the benzene ring. This structure imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be suitable .

Properties

CAS No.

54845-42-0

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1,2,2-trimethoxyethylbenzene

InChI

InChI=1S/C11H16O3/c1-12-10(11(13-2)14-3)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3

InChI Key

UDAWBGDTYWEDKT-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)C(OC)OC

Origin of Product

United States

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